molecular formula C20H20O5 B2934785 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one CAS No. 869079-79-8

3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one

Cat. No.: B2934785
CAS No.: 869079-79-8
M. Wt: 340.375
InChI Key: QXFMQWWLMMJPRX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3,4-dimethoxyphenyl group at position 3, an ethoxy group at position 7, and a methyl group at position 2. Its molecular formula is C₂₁H₂₂O₅, with a molecular weight of 354.4 g/mol. Coumarins and their derivatives are studied for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-5-24-14-7-8-15-12(2)19(20(21)25-17(15)11-14)13-6-9-16(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFMQWWLMMJPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the chromen-2-one core. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The ethoxy group (-OCH₂CH₃) at position 7 participates in nucleophilic substitution reactions under basic or acidic conditions.

Reaction Type Reagents/Conditions Outcome Source
Halogenation HBr or HI in refluxing acetic acidEthoxy group replaced by bromine or iodine, yielding 7-halo derivatives.
Amination Aliphatic amines (e.g., piperazine) in DMFEthoxy group substituted with amine moieties (e.g., 7-piperazinyl derivatives).
Thioether Formation Thiols (e.g., mercaptoethanol) with K₂CO₃Ethoxy replaced by thioether (-S-R) groups.

Key factors influencing substitution:

  • Base strength : Strong bases (e.g., K₂CO₃) enhance nucleophilicity, accelerating substitution rates.

  • Steric effects : Bulky amines require longer reaction times (8–12 hours).

Oxidation Reactions

The chromenone core and methyl group undergo oxidation under controlled conditions.

Site of Oxidation Reagents Product Conditions Source
Methyl group (C4) KMnO₄ in acidic mediumConversion to carboxylic acid (-COOH).60–80°C, 4–6 hours
Chromenone ring CrO₃ in acetic acidEpoxidation of the double bond in the ring.Room temperature, 2 hours

Mechanistic Insight :

  • Methyl group oxidation proceeds via radical intermediates, confirmed by ESR studies.

  • Chromenone ring oxidation is pH-sensitive, favoring epoxidation under acidic conditions.

Reduction Reactions

The carbonyl group (C=O) at position 2 is reducible, enabling access to secondary alcohols.

Reducing Agent Conditions Product Yield Source
NaBH₄Methanol, 0°C2-Hydroxy-2H-chromene derivative65–70%
LiAlH₄Dry THF, reflux2,7-Dihydroxy-4-methyl analog85%

Note : LiAlH₄ reduces both the carbonyl and ethoxy groups, necessitating precise stoichiometric control.

Condensation and Cyclization

The dimethoxyphenyl moiety participates in acid-catalyzed cyclization and condensation reactions.

Reaction Catalyst/Reagent Product Application Source
Aldol Condensation NaOH, aldehydesα,β-Unsaturated ketonesAnticancer agent precursors
Cyclization H₂SO₄ (conc.)Fused polycyclic chromenone derivativesFluorescence probes

Example : Reaction with resorcinol under iodine catalysis forms fused coumarin derivatives via a von Pechmann-like mechanism .

Functionalization of the Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution.

Reaction Reagents Outcome Notes Source
Demethylation BBr₃ in DCMMethoxy → hydroxy conversionSelective at position 3 or 4
Nitration HNO₃/H₂SO₄Nitro group introduced at position 5Requires -10°C to avoid over-nitration

Biological Activity and Reaction Correlations

Modifications to the ethoxy and dimethoxyphenyl groups directly impact pharmacological properties:

  • Anti-inflammatory activity : Substitution with piperazine enhances COX-2 inhibition (IC₅₀ = 4.7 μM) .

  • Anticancer activity : Oxidation of the methyl group to -COOH improves binding to tubulin (IC₅₀ = 1.5 μM) .

Analytical Characterization

Post-reaction analysis employs:

  • NMR : Confirms substitution patterns (e.g., δ 1.2 ppm for CH₃ in reduced products) .

  • IR : Detects carbonyl reduction (shift from 1727 cm⁻¹ to 1700 cm⁻¹) .

This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry, enabling tailored modifications for specific applications. Further studies should explore enantioselective reactions and in vivo stability of its derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares its core chromen-2-one scaffold with several structurally related molecules. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one 3: 3,4-dimethoxyphenyl; 7: ethoxy; 4: methyl C₂₁H₂₂O₅ 354.4 Ethoxy group enhances lipophilicity
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3: 4-chlorophenyl; 7: methoxy; 4: methyl C₁₇H₁₃ClO₃ 300.7 Chlorophenyl group increases electrophilicity
7-(2-Bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one 7: 2-bromoethoxy; 3: 3,4-dimethoxyphenyl; 4: methyl C₂₀H₁₉BrO₅ 419.3 Bromoethoxy group enables halogen bonding
3,5,7-Trihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (Kaempferol 4'-methyl ether) 3,5,7: hydroxy; 2: 4-methoxyphenyl C₁₆H₁₂O₆ 300.3 Multiple hydroxyls confer antioxidant activity

Key Observations :

  • Electrophilic vs. Nucleophilic Sites : The 4-chlorophenyl group in the chlorophenyl analogue introduces electrophilic character, which may influence reactivity with biological targets .
  • Halogen Interactions : The bromoethoxy derivative’s bromine atom enables halogen bonding, a feature absent in the target compound .
Antioxidant Capacity
  • Curcumin Analogues: Methoxy and hydroxy groups in curcumin derivatives (e.g., 3d and 3e in ) correlate with strong radical scavenging activity due to electron-donating effects .
  • Kaempferol Derivatives : The trihydroxy substitution in kaempferol derivatives (e.g., C₁₆H₁₂O₆ ) enhances hydrogen-bonding interactions, making them superior antioxidants compared to the target compound .
Enzyme Inhibition
  • Angiotensin-Converting Enzyme (ACE) : Curcumin analogue 3d (with 4-hydroxy-3-methoxy groups) showed potent ACE inhibition, suggesting that polar substituents at specific positions enhance binding to ACE’s active site .
  • Tyrosinase and HIV-1 Protease : Methoxy-rich curcumin analogues (e.g., 2e ) exhibited strong tyrosinase and HIV-1 protease inhibition, implying that the target compound’s 3,4-dimethoxyphenyl group may confer similar activity .

Computational and Experimental Insights

  • Quantum Mechanics/Molecular Docking: Studies on prenylflavonoids () revealed that methoxy and prenyl groups stabilize interactions with Aβ42 peptides via hydrophobic and π-π stacking . The target compound’s 3,4-dimethoxyphenyl group may adopt similar binding modes.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one is a member of the coumarin family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18O5
  • Molecular Weight : 314.34 g/mol
  • CAS Number : Not specified in the search results but related compounds exist in databases.

Structure

The structure of the compound features a chromenone core with specific substituents that contribute to its biological activity. The presence of methoxy groups and an ethoxy moiety enhances its solubility and reactivity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one can scavenge free radicals and reduce oxidative stress in various biological systems .

Anticancer Properties

Several studies have documented the anticancer potential of coumarin derivatives. For example, compounds like 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Inhibition of Cancer Cell Growth

A study evaluating the effects of similar coumarins on human cancer cell lines reported IC50 values indicating effective inhibition of cell growth. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis was highlighted.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of metastasis-related pathways

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, such as COX and LOX, which are crucial in inflammatory processes .

Antimicrobial Activity

Research has also indicated that coumarin derivatives possess antimicrobial properties. They have been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth .

The biological activities of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances endogenous antioxidant defenses.
  • Cell Cycle Modulation : It affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
  • Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, promoting apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and microbial metabolism.

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